molecular formula C23H32N4O2 B11307126 N-(2,3-dimethylcyclohexyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(2,3-dimethylcyclohexyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11307126
M. Wt: 396.5 g/mol
InChI Key: SDPKIVMGXHUENL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline derivative, followed by the formation of the piperidine ring and subsequent attachment of the cyclohexyl group.

    Preparation of 3-methoxyquinoxaline: This can be synthesized by reacting o-phenylenediamine with methoxyacetic acid under acidic conditions.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Attachment of the cyclohexyl group: The final step involves the coupling of the piperidine derivative with 2,3-dimethylcyclohexylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving piperidine and quinoxaline derivatives.

    Industry: It could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-(2,3-dimethylcyclohexyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide exerts its effects depends on its interaction with molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the quinoxaline moiety could bind to specific enzymes or proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylcyclohexyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide: Lacks the methoxy group, which may affect its binding affinity and reactivity.

    N-(2,3-dimethylcyclohexyl)-1-(3-methoxyphenyl)piperidine-3-carboxamide: Replaces the quinoxaline moiety with a phenyl group, potentially altering its biological activity.

Uniqueness

N-(2,3-dimethylcyclohexyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the combination of its structural features, which may confer specific binding properties and reactivity that are not present in similar compounds.

Properties

Molecular Formula

C23H32N4O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C23H32N4O2/c1-15-8-6-12-18(16(15)2)25-22(28)17-9-7-13-27(14-17)21-23(29-3)26-20-11-5-4-10-19(20)24-21/h4-5,10-11,15-18H,6-9,12-14H2,1-3H3,(H,25,28)

InChI Key

SDPKIVMGXHUENL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OC

Origin of Product

United States

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